molecular formula C27H24N4O3S B2913113 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 536705-47-2

2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2913113
CAS No.: 536705-47-2
M. Wt: 484.57
InChI Key: RXFINPSCSYGRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a pyrimido-indole derivative featuring a sulfanylacetamide backbone.

Properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-16-12-17(2)14-19(13-16)31-26(33)25-24(21-6-4-5-7-22(21)29-25)30-27(31)35-15-23(32)28-18-8-10-20(34-3)11-9-18/h4-14,29H,15H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFINPSCSYGRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule characterized by its unique structural features and potential biological activities. This compound belongs to the class of pyrimidoindoles and has garnered attention for its possible applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Structural Overview

The molecular formula for this compound is C27H24N4O3SC_{27}H_{24}N_{4}O_{3}S, indicating a substantial molecular weight of approximately 468.57 g/mol. The presence of a pyrimido[5,4-b]indole core and various functional groups contributes to its reactivity and interactions within biological systems. The sulfanyl group is particularly noteworthy as it may influence the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that compounds with similar structures often exhibit kinase inhibition properties. For instance, studies on related pyrimidoindoles have shown their ability to inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are crucial in regulating cell cycle and apoptosis pathways .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrimidoindole derivatives. For example, compounds featuring similar structural motifs have demonstrated significant inhibitory effects against various cancer cell lines. The IC50 values for these compounds often fall within the micromolar range, suggesting moderate potency against specific cancer types .

Table 1: Inhibitory Potency of Related Compounds

Compound NameTarget KinaseIC50 (µM)Reference
Compound ADYRK1A7.6
Compound BCK1δ0.6
Compound CGSK-3>10

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence that pyrimidoindoles may possess antimicrobial properties. Preliminary findings suggest that these compounds can inhibit the growth of certain bacterial strains, although specific data on this compound remains limited .

Case Studies

  • Inhibition of Kinases : A study assessing various pyrimidoindoles demonstrated that modifications to the indole structure significantly impacted kinase inhibition profiles. The presence of electron-donating or withdrawing groups altered the binding affinity to targets like DYRK1A and CK1δ .
  • Anticancer Efficacy : In vitro assays on cell lines treated with related pyrimidoindole derivatives revealed dose-dependent responses leading to apoptosis in cancer cells. The mechanism involved mitochondrial pathways and caspase activation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrimido Core : Cyclization reactions using indole derivatives.
  • Introduction of the Sulfanyl Group : Utilizing thiol reagents to form the sulfide bond.
  • Attachment of Acetamide Moiety : Amide bond formation through coupling reactions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for verifying structure and purity.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound: 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide R₁ = 3,5-dimethylphenyl; R₂ = 4-methoxyphenyl ~495.56* Not reported Enhanced lipophilicity from dual methyl groups; potential metabolic stability due to methoxy group .
2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]thio}-N-(3-methoxyphenyl)acetamide R₁ = 4-chlorophenyl; R₂ = 3-methoxyphenyl ~507.98 Not reported Electron-withdrawing Cl may enhance binding to electrophilic targets; meta-methoxy reduces symmetry .
N-(4-Ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide R₁ = 3-methoxyphenyl; R₂ = 4-ethylphenyl ~513.60 Not reported Ethyl group increases steric bulk, potentially affecting membrane permeability .
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) N/A (distinct backbone) 357.38 274 Non-pyrimido-indole scaffold; sulfamoyl and cyano groups confer polar character .

*Calculated using atomic masses from standard tables.

Pharmacological Implications

While direct pharmacological data for the target compound are absent, related analogs suggest structure-activity trends:

  • Electron-withdrawing groups (e.g., Cl in ) may enhance target binding but reduce solubility.
  • Methoxy groups (as in the target compound and ) improve metabolic stability by resisting oxidative degradation .
  • Steric bulk (e.g., ethyl in ) could limit bioavailability but enhance selectivity for hydrophobic binding pockets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.